(Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Lipophilicity ADME prediction Aqueous solubility

(Z)-6-(2-Oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859661-27-1) is a synthetic aurone derivative belonging to the 2-benzylidene-benzofuran-3(2H)-one family. The compound features a 3,4,5-trimethoxybenzylidene moiety at the 2-position and a unique 6-(2-oxopropoxy) substituent, placing it within a chemotype extensively investigated for tubulin polymerization inhibition at the colchicine-binding site.

Molecular Formula C21H20O7
Molecular Weight 384.384
CAS No. 859661-27-1
Cat. No. B2712089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
CAS859661-27-1
Molecular FormulaC21H20O7
Molecular Weight384.384
Structural Identifiers
SMILESCC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
InChIInChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-15-16(10-14)28-17(20(15)23)7-13-8-18(24-2)21(26-4)19(9-13)25-3/h5-10H,11H2,1-4H3/b17-7-
InChIKeyZCBKJSGWKBYYDA-IDUWFGFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-6-(2-Oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859661-27-1): Core Structural Identity for Aurone-Based Screening and Medicinal Chemistry


(Z)-6-(2-Oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859661-27-1) is a synthetic aurone derivative belonging to the 2-benzylidene-benzofuran-3(2H)-one family [1]. The compound features a 3,4,5-trimethoxybenzylidene moiety at the 2-position and a unique 6-(2-oxopropoxy) substituent, placing it within a chemotype extensively investigated for tubulin polymerization inhibition at the colchicine-binding site [2]. Its molecular formula is C21H20O7 (MW 384.38 g/mol) with zero hydrogen bond donors, seven hydrogen bond acceptors, and a predicted logP of 2.38 [3].

Why (Z)-6-(2-Oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Cannot Be Replaced by Common 6-Hydroxy or Positional Isomer Analogs


Subtle modifications to the benzofuran-3(2H)-one scaffold produce marked shifts in physicochemical and pharmacokinetic profiles that undermine simple interchangeability. The target compound’s 6-(2-oxopropoxy) side chain eliminates the hydrogen bond donor present in the widely available 6-hydroxy analog (CAS 1613190-06-9), yielding a zero-donor profile predicted to enhance passive membrane permeability [1]. Additionally, the 3,4,5-trimethoxy substitution pattern on the benzylidene ring differentiates it from the 2,4,5-trimethoxy positional isomer (CAS 859662-70-7), which may exhibit altered tubulin-binding geometry [2]. Procurement of an unqualified aurone analog risks introducing uncharacterized variations in solubility, target engagement, and metabolic stability [3].

Quantitative Differentiation Evidence for (Z)-6-(2-Oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Versus Closest Analogs


Lipophilicity (LogP) Reduction Relative to 6-Hydroxy Analog Improves Predicted Aqueous Solubility

The target compound exhibits a predicted logP of 2.38 (JChem), which is 0.94 log units lower than the 6-hydroxy analog (logP = 3.32) [1][2]. This lower lipophilicity, driven by the polar ketone group in the 6-(2-oxopropoxy) chain, predicts approximately 8.7-fold higher aqueous solubility based on the inverse log-linear relationship between logP and solubility for neutral compounds.

Lipophilicity ADME prediction Aqueous solubility

Zero Hydrogen Bond Donor Profile Versus 6-Hydroxy Analog: Predicted Membrane Permeability Advantage

The target compound possesses zero hydrogen bond donors (H-donors = 0) by virtue of the wholly ether and ketone functionality at the 6-position, compared to one H-donor in the 6-hydroxy analog (phenolic -OH) [1][2]. Under the Lipinski Rule of 5, a donor count ≤ 5 is required, but zero donors is strongly associated with improved passive transcellular permeability and oral absorption potential. The polar surface area (PSA) of the target (80.29 Ų) also falls 10–15 Ų below the typical 90 Ų threshold for good blood-brain barrier penetration [3].

Hydrogen bond donors Membrane permeability Lipinski Rule of 5

Increased Topological Flexibility Via 6-(2-Oxopropoxy) Chain Differentiates from Unsubstituted and Hydroxy Aurones

The target compound contains 7 rotatable bonds, substantially more than the unsubstituted parent 2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (estimated 3–4 rotatable bonds) and the 6-hydroxy analog (estimated 4–5 rotatable bonds) [1]. The additional flexibility arises from the 6-O-CH2-C(=O)-CH3 side chain, which introduces two extra torsional degrees of freedom. While increased flexibility can impose an entropic penalty upon target binding, it also enables the molecule to adapt to diverse binding pocket geometries—a property that facilitated the discovery of low-nanomolar aurone tubulin inhibitors with varied 6-substituents [2].

Rotatable bonds Conformational flexibility Entropic binding penalty

Class-Level Tubulin Polymerization Inhibitory Activity of Aurone Chemotype Establishes Mechanistic Relevance

Although compound-specific biological IC50 data are not publicly available for CAS 859661-27-1, extensive structure-activity relationship (SAR) studies on the (Z)-2-benzylidene-6-substituted-benzofuran-3(2H)-one scaffold demonstrate that the trimethoxybenzylidene pharmacophore is essential for low-nanomolar potency at the colchicine-binding site of tubulin [1]. Leading aurones 5a and 5b inhibited PC-3 prostate cancer cell proliferation with IC50 values below 100 nM, while inducing G2/M cell cycle arrest characteristic of microtubule disruption. The target compound retains the critical 3,4,5-trimethoxybenzylidene moiety and (Z)-configuration required for tubulin engagement, differentiating it from non-tubulin-targeting benzofuran-3-one subclasses such as MAO-B-selective aurones that bear 2,3,4-trimethoxy or other substitution patterns .

Tubulin polymerization Colchicine-binding site Antineoplastic

Optimal Use Cases for (Z)-6-(2-Oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Based on Quantitative Differentiation Evidence


Aqueous-Compatible High-Throughput Screening for Tubulin-Targeted Anticancer Agents

The compound’s predicted logP of 2.38 and zero H-donor count favor solubility in aqueous assay buffers relative to more lipophilic aurone analogs [1]. This property makes CAS 859661-27-1 suitable for high-throughput screening (HTS) campaigns targeting tubulin polymerization, where compound precipitation and non-specific binding must be minimized. The 6-(2-oxopropoxy) chain provides a synthetic handle for further derivatization without introducing a hydrogen bond donor [2].

Blood-Brain Barrier Penetration Studies in CNS Oncology Models

With a polar surface area of 80.29 Ų (below the 90 Ų threshold for CNS penetration) and zero hydrogen bond donors, the target compound is predicted to possess favorable passive blood-brain barrier permeability [1][3]. This positions it as a candidate for evaluation in glioblastoma or brain-metastatic cancer models where tubulin inhibitors with CNS exposure are sought.

Structure-Based Drug Design Leveraging the Flexible 6-(2-Oxopropoxy) Chain

The 7 rotatable bonds, including the unique 2-oxopropoxy side chain, enable conformational sampling that can be exploited in molecular docking and fragment-based design against the colchicine-binding site of tubulin [1][2]. The ketone group in the side chain offers a potential hydrogen bond acceptor anchor point not available in 6-hydroxy or 6-methoxy analogs, which may strengthen interactions with polar residues in the binding pocket.

SAR Probe for Distinguishing Tubulin-Mediated from MAO-B-Mediated Aurone Pharmacology

The 3,4,5-trimethoxybenzylidene motif is characteristic of tubulin-targeting aurones, whereas MAO-B-selective aurones typically bear 2,3,4-trimethoxy or other substitution patterns [2]. Procuring CAS 859661-27-1 rather than a MAO-B-biased analog ensures that observed biological effects are attributable to tubulin engagement, reducing confounding pharmacological signals in mechanistic studies.

Quote Request

Request a Quote for (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.